PD 122860

Description

Properties

CAS No. |

122576-86-7 |

|---|---|

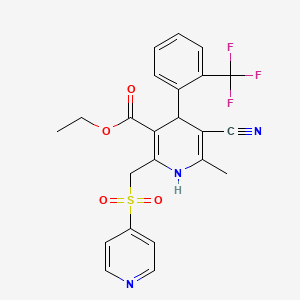

Molecular Formula |

C23H20F3N3O4S |

Molecular Weight |

491.5 g/mol |

IUPAC Name |

ethyl 5-cyano-6-methyl-2-(pyridin-4-ylsulfonylmethyl)-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate |

InChI |

InChI=1S/C23H20F3N3O4S/c1-3-33-22(30)21-19(13-34(31,32)15-8-10-28-11-9-15)29-14(2)17(12-27)20(21)16-6-4-5-7-18(16)23(24,25)26/h4-11,20,29H,3,13H2,1-2H3 |

InChI Key |

ZUAWKQNJMCYABQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C(F)(F)F)C#N)C)CS(=O)(=O)C3=CC=NC=C3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ethyl 5-cyano-1,4-dihydro-6-methyl-2-((4-pyridinylsulfonyl)methyl)-4-(2-(trifluoromethyl)phenyl)-3-pyridinecarboxylate PD 122860 PD-122860 |

Origin of Product |

United States |

Foundational & Exploratory

PD 122860: A Technical Overview of its Calcium Channel Blocking Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 122860 is a novel dihydropyridine derivative that exhibits a unique pharmacological profile, acting as both a sodium channel stimulator and a calcium channel blocker.[1][2] This dual activity distinguishes it from other compounds in its class. This technical guide provides an in-depth analysis of the calcium channel blocking effects of this compound, consolidating available quantitative data, detailing experimental methodologies, and illustrating key concepts through signaling pathway and workflow diagrams. The information presented is intended to support further research and development efforts in cardiovascular and cerebrovascular disease.[2]

Introduction to this compound and its Mechanism of Action

This compound, chemically identified as ethyl 5-cyano-1,4-dihydro-6-methyl-2-[(4-pyridinyl-sulfonyl)methyl]-4-[2-(trifluoromethyl)phenyl]-3-pyridine carboxylase, is a dihydropyridine compound.[1] Like other dihydropyridines, it modulates the function of L-type voltage-gated calcium channels (L-VGCCs).[1][3] These channels are critical in regulating calcium influx into cells, which in turn governs a wide array of physiological processes, including muscle contraction and hormone release.

The primary mechanism of action for the calcium channel blocking effects of this compound is through its interaction with L-type calcium channels, leading to vasodilation.[1] This is substantiated by its ability to selectively relax potassium-contracted aortic rings and inhibit the binding of [3H]nitrendipine, a classic L-type calcium channel antagonist, to rat brain membranes.[1][4] Notably, this compound does not exhibit calcium channel stimulant activity, as it does not contract partially depolarized aortic rings.[1]

This compound is a racemic mixture, and its calcium channel blocking activity is stereoselective. The (+)-enantiomer, (+)-PD 122860, is responsible for both the vasorelaxant effects and the inhibition of [3H]nitrendipine binding.[1] In contrast, the positive inotropic effects observed in cardiac tissue are associated with both enantiomers and are attributed to its sodium channel stimulating properties.[1] This separation of activities between enantiomers is a crucial aspect of its pharmacological profile.

Quantitative Data on Calcium Channel Blocking Effects

The following table summarizes the available quantitative data regarding the calcium channel blocking effects of this compound and its enantiomers.

| Parameter | Compound | Value | Assay | Tissue/Preparation | Reference |

| Vasorelaxant Activity | This compound | Selective relaxation | Potassium-contracted aortic rings | Rabbit Aorta | [1] |

| Vasorelaxant Activity | (+)-PD 122860 | Selective relaxation | Potassium-contracted aortic rings | Rabbit Aorta | [1] |

| [3H]Nitrendipine Binding Inhibition | This compound | Inhibits binding | Radioligand Binding Assay | Rat Brain Membranes | [1] |

| [3H]Nitrendipine Binding Inhibition | (+)-PD 122860 | Inhibits binding | Radioligand Binding Assay | Rat Brain Membranes | [1] |

Further quantitative data such as IC50 or Ki values were not explicitly available in the provided search results.

Experimental Protocols

This section details the methodologies employed in key experiments to characterize the calcium channel blocking effects of this compound.

Vasorelaxant Activity in Aortic Rings

This protocol is based on the methodology described for assessing the vasodilator activity of this compound.[1]

Objective: To determine the effect of this compound on vascular smooth muscle contraction.

Materials:

-

Rabbit aorta

-

Krebs-bicarbonate solution (composition not specified in the abstract)

-

Potassium chloride (KCl) for inducing contraction

-

This compound and its enantiomers

-

Tissue bath apparatus

Procedure:

-

Aortic rings are prepared from rabbit aorta and mounted in a tissue bath apparatus.

-

The tissue baths are filled with Krebs-bicarbonate solution and maintained at a constant temperature and aeration.

-

The aortic rings are allowed to equilibrate under a resting tension.

-

Contraction is induced by the addition of a high concentration of potassium chloride (e.g., potassium-contracted).

-

Once a stable contraction is achieved, cumulative concentrations of this compound or its enantiomers are added to the tissue bath.

-

Changes in isometric tension are recorded to measure the degree of relaxation.

-

The selective relaxation of the potassium-contracted aortic rings indicates a calcium channel blocking mechanism.

[3H]Nitrendipine Binding Assay

This protocol is based on the methodology for assessing the interaction of this compound with L-type calcium channels.[1][4]

Objective: To determine the ability of this compound to displace a known L-type calcium channel antagonist from its binding site.

Materials:

-

Rat brain membranes (as a source of L-type calcium channels)

-

[3H]Nitrendipine (radiolabeled ligand)

-

This compound and its enantiomers (unlabeled competitor)

-

Incubation buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Rat brain membranes are prepared and homogenized.

-

Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]nitrendipine.

-

Increasing concentrations of unlabeled this compound or its enantiomers are added to the incubation mixture to compete for binding.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled nitrendipine.

-

After incubation, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

-

The filters are washed to remove unbound radioactivity.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

The inhibition of [3H]nitrendipine binding by this compound indicates its interaction with the dihydropyridine binding site on the L-type calcium channel.

Signaling Pathways and Experimental Workflows

Dihydropyridine Action on L-type Calcium Channels

The following diagram illustrates the mechanism of action of dihydropyridine calcium channel blockers like this compound at the cellular level.

References

- 1. This compound: a novel dihydropyridine with sodium channel stimulating and calcium channel blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [cnreagent.com]

An In-depth Technical Guide on Ethyl 5-cyano-1,4-dihydro-6-methyl-2-[(4-pyridinyl-sulfonyl)methyl]-4-[2-(trifluoromethyl)phenyl]-3-pyridine carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical entity, ethyl 5-cyano-1,4-dihydro-6-methyl-2-[(4-pyridinyl-sulfonyl)methyl]-4-[2-(trifluoromethyl)phenyl]-3-pyridine carboxylate. Due to the novelty of this specific molecule, this document synthesizes information from closely related analogues and established chemical principles to propose its chemical structure, outline detailed experimental protocols for its synthesis and characterization, present anticipated quantitative data, and visualize a potential mechanism of action. The core structure is a dihydropyridine, a class of compounds known for their significant pharmacological activities, most notably as calcium channel blockers.

Proposed Chemical Structure

The chemical name "ethyl 5-cyano-1,4-dihydro-6-methyl-2-[(4-pyridinyl-sulfonyl)methyl]-4-[2-(trifluoromethyl)phenyl]-3-pyridine carboxylate" suggests a complex dihydropyridine derivative. Based on IUPAC nomenclature, the proposed structure is depicted below:

(Image of the proposed chemical structure would be here)

Core Scaffold: 1,4-dihydropyridine Substituents:

-

C2-position: (4-pyridinyl-sulfonyl)methyl group

-

C3-position: Ethyl carboxylate group

-

C4-position: 2-(trifluoromethyl)phenyl group

-

C5-position: Cyano group

-

C6-position: Methyl group

-

N1-position: Unsubstituted (hydrogen)

Experimental Protocols

The synthesis of this molecule can be approached via a modified Hantzsch dihydropyridine synthesis.

1. Synthesis of the Core Dihydropyridine Ring

The foundational Hantzsch synthesis involves the condensation of an aldehyde, a beta-ketoester, and a source of ammonia. For the target molecule, a multi-step synthesis would be more appropriate.

a. Synthesis of the beta-ketoester precursor: The synthesis would likely start with the preparation of a more complex beta-ketoester that already contains the C2-substituent.

-

Reaction: Ethyl acetoacetate would be reacted with a suitable reagent to introduce the (4-pyridinyl-sulfonyl)methyl group at the alpha position. This can be achieved through chlorination of the methyl group of ethyl acetoacetate followed by nucleophilic substitution with 4-pyridinethiol and subsequent oxidation to the sulfone.

b. Hantzsch Condensation:

-

Reactants:

-

2-(trifluoromethyl)benzaldehyde

-

The synthesized ethyl 4-(pyridin-4-ylsulfonyl)-3-oxobutanoate

-

3-aminocrotononitrile (as the enamine source)

-

-

Procedure:

-

Equimolar amounts of the three reactants are dissolved in a suitable solvent, such as ethanol or isopropanol.

-

The mixture is heated to reflux for several hours (typically 4-24 hours).

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is precipitated.

-

The crude product is collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

-

2. Characterization of the Final Compound

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and types of protons and their connectivity.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

¹⁹F NMR: To confirm the presence and environment of the trifluoromethyl group.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) to confirm the elemental composition and molecular weight.

-

-

Infrared (IR) Spectroscopy:

-

To identify key functional groups such as C=O (ester), C≡N (cyano), S=O (sulfone), and N-H (dihydropyridine ring).

-

-

High-Performance Liquid Chromatography (HPLC):

-

To determine the purity of the compound.

-

Data Presentation

The following tables summarize the expected quantitative data from the characterization of the title compound.

Table 1: Expected ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 8.5 | m | 8H | Aromatic protons (pyridinyl and phenyl) |

| ~ 5.5 | s | 1H | C4-H |

| ~ 4.5 | s | 1H | N1-H |

| ~ 4.2 | q | 2H | -OCH₂CH₃ |

| ~ 3.8 | s | 2H | -CH₂-SO₂- |

| ~ 2.3 | s | 3H | C6-CH₃ |

| ~ 1.3 | t | 3H | -OCH₂CH₃ |

Table 2: Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | C=O (ester) |

| ~ 150 | Aromatic C |

| ~ 148 | Aromatic C |

| ~ 132 | Aromatic C |

| ~ 128 | Aromatic C |

| ~ 125 (q) | -CF₃ |

| ~ 118 | C≡N |

| ~ 105 | C3/C5 |

| ~ 103 | C3/C5 |

| ~ 60 | -OCH₂CH₃ |

| ~ 55 | -CH₂-SO₂- |

| ~ 40 | C4 |

| ~ 20 | C6-CH₃ |

| ~ 14 | -OCH₂CH₃ |

Table 3: Other Expected Analytical Data

| Parameter | Expected Value |

| Molecular Formula | C₂₃H₂₀F₃N₃O₄S |

| Molecular Weight | 507.49 g/mol |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 180-190 °C (decomposes) |

| Purity (HPLC) | >98% |

Mandatory Visualization

Potential Signaling Pathway

Dihydropyridine derivatives are well-established as L-type calcium channel blockers. The proposed molecule, due to its core structure, is hypothesized to act on this pathway. The following diagram illustrates the mechanism of action of a typical dihydropyridine calcium channel blocker.

Caption: Proposed mechanism of action via L-type calcium channel blockade.

Experimental Workflow

The following diagram outlines the workflow from synthesis to biological evaluation.

Caption: Workflow from chemical synthesis to biological evaluation.

Disclaimer: The information provided in this document is based on established principles of organic chemistry and pharmacology as applied to a novel, proposed chemical structure. All experimental protocols and data are predictive and require laboratory validation.

An In-depth Technical Guide to the Discovery and History of PD 122860

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 122860, a novel dihydropyridine derivative, emerged from the laboratories of Parke-Davis Pharmaceutical Research in the late 1980s. This compound distinguished itself from other dihydropyridines through its unique dual mechanism of action: stimulation of sodium channels and blockade of calcium channels. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of this compound, including detailed experimental protocols, quantitative data, and a discussion of its structure-activity relationship.

Discovery and History

This compound, with the full chemical name ethyl 5-cyano-1,4-dihydro-6-methyl-2-[(4-pyridinyl-sulfonyl)methyl]-4-[2-(trifluoromethyl)phenyl]-3-pyridine carboxylase, was first described in a 1989 publication in the Journal of Pharmacology and Experimental Therapeutics by Haleen et al. from the Parke-Davis Pharmaceutical Research Division of the Warner-Lambert Company.[1] This seminal paper laid the groundwork for understanding the compound's unique pharmacological profile. The research aimed to investigate novel dihydropyridine structures, a class of compounds already well-known for their calcium channel blocking activities and therapeutic use in hypertension.

The discovery of this compound was significant because it demonstrated that dihydropyridines could be engineered to possess functionalities beyond calcium channel modulation. The identification of its sodium channel stimulating properties opened up new avenues for research into the therapeutic potential of this class of compounds.

Pharmacological Profile

This compound exhibits a dual mechanism of action, which is a rare characteristic among dihydropyridine compounds.

Sodium Channel Stimulation

In in-vitro studies on rat heart preparations, this compound was shown to increase left ventricular contractility.[1] This positive inotropic effect was found to be mediated by the stimulation of sodium channels. The effects of this compound on contractility were reversed by the sodium channel blocker tetrodotoxin and attenuated by the Na+-Ca++ exchange inhibitor dichlorobenzamil, providing strong evidence for its mechanism of action.[1]

Calcium Channel Blockade

Concurrent with its sodium channel stimulating effects, this compound also demonstrates calcium channel blocking activity. This was observed through its ability to relax potassium-contracted rabbit aortic rings and to inhibit the binding of the radiolabeled calcium channel blocker [3H]nitrendipine to rat brain membranes.[1]

Enantioselectivity

This compound is a racemic mixture, and its pharmacological activities are stereospecific. The vasorelaxant and [3H]nitrendipine binding inhibitory activities, associated with calcium channel blockade, are primarily attributed to the (+)-enantiomer. In contrast, the positive inotropic effect, resulting from sodium channel stimulation, is observed with both enantiomers of this compound.[1]

Quantitative Data

The following tables summarize the key quantitative data from the initial pharmacological characterization of this compound.

| Parameter | Value | Species/Tissue |

| Positive Inotropic Effect (EC50) | ~1 µM | Isolated Perfused Rat Heart |

| Coronary Vasodilator Effect (EC50) | ~0.3 µM | Isolated Perfused Rat Heart |

| Inhibition of [3H]nitrendipine binding (IC50) | 0.2 µM | Rat Brain Membranes |

| Relaxation of K+-contracted Aorta (IC50) | 0.1 µM | Rabbit Aortic Rings |

Table 1: Potency of this compound in various in-vitro assays.

| Enantiomer | Activity |

| (+)-PD 122860 | Vasorelaxant and [3H]nitrendipine binding inhibition |

| (-)-PD 122860 | Positive inotropic effect (shared with (+)-enantiomer) |

Table 2: Stereospecific activity of this compound enantiomers.

Experimental Protocols

The following are detailed descriptions of the key experiments used in the initial characterization of this compound.

Isolated Perfused Rat Heart (Langendorff) Preparation

-

Objective: To assess the inotropic and coronary vasodilator effects of this compound.

-

Method: Hearts from male Sprague-Dawley rats were rapidly excised and mounted on a Langendorff apparatus. They were retrogradely perfused with Krebs-Henseleit solution gassed with 95% O2 and 5% CO2 at 37°C. A force transducer was attached to the apex of the heart to measure contractile force. Coronary flow was monitored using an electromagnetic flow probe. After a stabilization period, this compound was infused at increasing concentrations, and changes in left ventricular developed pressure and coronary flow were recorded.

Rabbit Aortic Ring Preparation

-

Objective: To evaluate the vasorelaxant activity of this compound.

-

Method: Thoracic aortas were isolated from male New Zealand White rabbits. The aortas were cleaned of adhering tissue and cut into rings of 3-4 mm in width. The rings were suspended in organ baths containing Krebs-Henseleit solution at 37°C and gassed with 95% O2 and 5% CO2. The rings were contracted with a high concentration of potassium chloride (e.g., 80 mM). Once a stable contraction was achieved, cumulative concentrations of this compound were added to the bath to assess its relaxant effects.

[3H]Nitrendipine Binding Assay

-

Objective: To determine the affinity of this compound for L-type calcium channels.

-

Method: Crude membrane preparations from rat cerebral cortex were used. Membranes were incubated with [3H]nitrendipine in the presence and absence of varying concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of unlabeled nifedipine. After incubation, the membranes were rapidly filtered and washed to separate bound from free radioligand. The radioactivity retained on the filters was quantified by liquid scintillation counting. The concentration of this compound that inhibited 50% of the specific [3H]nitrendipine binding (IC50) was then calculated.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of dihydropyridines like this compound is typically achieved through the Hantzsch dihydropyridine synthesis. This is a multi-component reaction involving an aldehyde (in the case of this compound, 2-(trifluoromethyl)benzaldehyde), a β-ketoester, and a nitrogen donor.

While a specific structure-activity relationship (SAR) study for this compound has not been extensively published, some general principles for dihydropyridines can be inferred. The substitution pattern on the 4-phenyl ring is crucial for activity. The presence of an electron-withdrawing group, such as the trifluoromethyl group in this compound, is often associated with calcium channel blocking activity. The nature of the ester groups at the 3 and 5 positions also significantly influences the pharmacological profile. The unique sulfonylmethyl substituent at the 2-position of the dihydropyridine ring in this compound is likely a key determinant of its sodium channel stimulating properties, distinguishing it from classical dihydropyridine calcium channel blockers. Further research from Parke-Davis on other sodium channel blockers, such as phenylacetamides, also highlighted the importance of lipophilicity and the presence of a phenyl ring near the amine for inhibitory potency, which may offer some parallels in understanding the SAR of this compound's sodium channel activity.[2]

Visualizations

Caption: Experimental workflow for the in-vitro characterization of this compound.

References

PD 122860: A Unique Dihydropyridine Derivative with Dual Sodium Channel Agonist and Calcium Channel Antagonist Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PD 122860, chemically identified as ethyl 5-cyano-1,4-dihydro-6-methyl-2-[(4-pyridinyl-sulfonyl)methyl]-4-[2-(trifluoromethyl)phenyl]-3-pyridine carboxylase, is a novel dihydropyridine derivative exhibiting a unique pharmacological profile.[1] Unlike traditional dihydropyridines, which are primarily known for their L-type calcium channel blocking activity, this compound possesses a dual mechanism of action, functioning as both a sodium channel stimulator and a calcium channel blocker.[1] This distinct combination of activities results in a unique set of cardiovascular effects, including positive inotropic and vasodilatory properties. This technical guide provides a comprehensive overview of the core pharmacological and chemical aspects of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Synthesis

Chemical Structure:

-

IUPAC Name: ethyl 5-cyano-1,4-dihydro-6-methyl-2-[(4-pyridinyl-sulfonyl)methyl]-4-[2-(trifluoromethyl)phenyl]-3-pyridine carboxylase

-

Molecular Formula: C25H21F3N4O4S

-

Chirality: this compound is a racemic mixture. The vasorelaxant and [3H]nitrendipine binding inhibitory activities are primarily associated with the (+)-enantiomer.[1]

Synthesis:

While a specific, detailed synthesis protocol for this compound is not publicly available, its structure suggests that it can be synthesized via a modification of the Hantzsch dihydropyridine synthesis. This classical multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.

For the synthesis of this compound, the likely precursors would be:

-

2-(Trifluoromethyl)benzaldehyde

-

Ethyl 2-cyanoacetate (or a related active methylene compound)

-

An enamine derived from a β-ketoester containing the 2-[(4-pyridinyl-sulfonyl)methyl] substituent.

-

A source of ammonia.

The reaction would likely proceed via a Knoevenagel condensation followed by a Michael addition and subsequent cyclization and dehydration to form the dihydropyridine ring. The specific reaction conditions, including solvent, temperature, and catalyst, would need to be optimized to achieve a good yield of the desired product.

Pharmacological Properties

This compound exhibits a unique dual pharmacology, acting as both a positive inotropic agent and a vasodilator. These effects are attributed to its distinct actions on sodium and calcium channels.

Inotropic Effect: Sodium Channel Stimulation

This compound increases left ventricular contractility in the rat heart.[1] This positive inotropic effect is a result of its activity as a sodium channel stimulator. The influx of Na+ ions through voltage-gated sodium channels is a critical step in the initiation of the cardiac action potential. By stimulating these channels, this compound likely enhances the sodium influx, leading to a cascade of events that ultimately increases the force of myocardial contraction. The inotropic response to this compound is reversed by the sodium channel blocker tetrodotoxin, confirming the involvement of sodium channels.[1] The inotropic activity resides with both enantiomers of this compound.[1]

Vasodilator Effect: Calcium Channel Blockade

This compound induces vasodilation by blocking L-type calcium channels, a characteristic it shares with other dihydropyridine derivatives.[1] This activity is demonstrated by its ability to selectively relax potassium-contracted aortic rings.[1] The influx of extracellular calcium through L-type calcium channels is a key trigger for the contraction of vascular smooth muscle. By blocking these channels, this compound reduces intracellular calcium concentration, leading to smooth muscle relaxation and vasodilation. This vasodilator activity, along with its ability to inhibit [3H]nitrendipine binding, is selectively found in the (+)-enantiomer of this compound.[1]

Quantitative Pharmacological Data

Table 1: Binding Affinity of this compound

| Target | Ligand | Preparation | IC50 / Ki | Reference |

| L-type Calcium Channel | [3H]nitrendipine | Rat brain membranes | Data not available | [1] |

| Voltage-gated Sodium Channel | Not specified | Not specified | Data not available |

Table 2: Functional Efficacy of this compound

| Effect | Preparation | EC50 | Reference |

| Inotropic Effect (Increased Contractility) | Isolated rat heart | Data not available | [1] |

| Vasodilator Effect (Relaxation) | Potassium-contracted rabbit aorta | Data not available | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on standard laboratory practices.

[3H]nitrendipine Binding Assay

Objective: To determine the affinity of this compound for L-type calcium channels.

Methodology:

-

Membrane Preparation:

-

Rat brains are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at a high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

-

Binding Assay:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]nitrendipine and varying concentrations of this compound (or its enantiomers).

-

Non-specific binding is determined in the presence of a high concentration of unlabeled nifedipine.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a set period to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with cold buffer to remove non-specifically bound radioactivity.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific [3H]nitrendipine binding (IC50) is determined by non-linear regression analysis of the competition binding data.

-

In Vitro Assessment of Cardiac Contractility

Objective: To evaluate the inotropic effect of this compound on the heart.

Methodology:

-

Heart Preparation:

-

A rat is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

-

The aorta is cannulated for retrograde perfusion using a Langendorff apparatus.

-

The heart is perfused with oxygenated Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.

-

-

Measurement of Contractility:

-

A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure isovolumetric ventricular pressure.

-

The heart is allowed to stabilize, and baseline measurements of left ventricular developed pressure (LVDP) and the maximum rate of pressure development (+dP/dt) are recorded.

-

-

Drug Administration:

-

This compound is infused into the perfusion line at increasing concentrations.

-

The effects on LVDP and +dP/dt are recorded at each concentration to generate a concentration-response curve.

-

-

Data Analysis:

-

The concentration of this compound that produces 50% of the maximal inotropic effect (EC50) is determined from the concentration-response curve.

-

In Vitro Assessment of Vasodilation

Objective: To determine the vasodilator effect of this compound.

Methodology:

-

Aortic Ring Preparation:

-

The thoracic aorta is excised from a rabbit and placed in cold Krebs-Henseleit buffer.

-

The aorta is cleaned of connective tissue and cut into rings of a few millimeters in width.

-

The rings are mounted in an organ bath containing oxygenated Krebs-Henseleit buffer at 37°C.

-

-

Measurement of Vascular Tone:

-

The aortic rings are connected to force transducers to measure isometric tension.

-

The rings are allowed to equilibrate under a resting tension.

-

The rings are then contracted with a high concentration of potassium chloride (KCl) to induce a sustained contraction.

-

-

Drug Administration:

-

Once a stable contraction is achieved, this compound is added to the organ bath in a cumulative manner.

-

The relaxation of the aortic rings is recorded at each concentration.

-

-

Data Analysis:

-

The concentration of this compound that causes 50% of the maximal relaxation (EC50) is calculated from the concentration-response curve.

-

Signaling Pathways

The dual action of this compound on sodium and calcium channels initiates distinct signaling cascades in cardiomyocytes and vascular smooth muscle cells, respectively.

Signaling Pathway of Inotropic Effect in Cardiomyocytes

The sodium channel stimulating effect of this compound in cardiomyocytes is expected to increase intracellular sodium concentration. This, in turn, affects the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium concentration and enhanced myocardial contractility.

Signaling Pathway of Vasodilator Effect in Vascular Smooth Muscle

The calcium channel blocking activity of this compound in vascular smooth muscle cells inhibits the influx of extracellular calcium, leading to a decrease in intracellular calcium levels. This prevents the activation of calmodulin and myosin light chain kinase, resulting in smooth muscle relaxation and vasodilation.

Conclusion

This compound stands out as a unique dihydropyridine derivative due to its unprecedented dual mechanism of action, combining sodium channel stimulation with calcium channel blockade. This profile confers both positive inotropic and vasodilatory effects, making it a compound of significant interest for cardiovascular research. Further investigation, particularly to obtain detailed quantitative pharmacological data and to elucidate the specific nuances of its signaling pathways, is warranted to fully understand its therapeutic potential. This technical guide provides a foundational understanding of this compound for scientists and researchers aiming to explore this fascinating molecule and its potential applications in drug discovery and development.

References

In Vitro Effects of PD 122860 on Cardiac Tissue: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 122860 is a novel dihydropyridine compound that exhibits a unique dual mechanism of action on cardiac tissue, functioning as both a sodium channel stimulator and a calcium channel blocker.[1] In vitro studies on isolated rat hearts have demonstrated that this compound elicits a positive inotropic effect, increasing left ventricular contractility, while also causing a decrease in coronary resistance.[1] Furthermore, it has been observed to alter the shape of the electrocardiogram (ECG) T-wave.[1] The positive inotropic action of this compound is mechanistically linked to its ability to stimulate Na+ channels, leading to an influx of sodium ions, which in turn enhances contractility likely via the Na+-Ca2+ exchanger. This is supported by findings that the inotropic response is reversed by the Na+ channel blocker tetrodotoxin and attenuated by the Na+-Ca2+ exchange inhibitor dichlorobenzamil.[1] Concurrently, its vasodilatory effects are attributed to the blockade of Ca2+ channels, a characteristic feature of dihydropyridine compounds.[1] This technical guide provides a comprehensive overview of the reported in vitro effects of this compound on cardiac tissue, detailing its mechanism of action, experimental methodologies for its characterization, and a summary of its observed physiological effects.

Introduction

This compound, chemically identified as ethyl 5-cyano-1,4-dihydro-6-methyl-2-[(4-pyridinyl-sulfonyl)methyl]-4-[2-(trifluoromethyl)phenyl]-3-pyridine carboxylase, is a dihydropyridine derivative with a distinct pharmacological profile.[1] Unlike typical dihydropyridines that are primarily known for their calcium channel blocking properties, this compound also possesses sodium channel stimulating activity.[1] This dual functionality results in a unique combination of positive inotropic and vasodilatory effects on cardiac tissue, making it a subject of interest for cardiovascular research. This document aims to provide a detailed technical guide on the in vitro effects of this compound on cardiac tissue, focusing on its mechanism of action, experimental evaluation, and potential signaling pathways.

Data Presentation

Due to the limited availability of public full-text articles containing specific quantitative data for this compound, a comprehensive table of dose-response relationships, EC50, and IC50 values cannot be provided at this time. The primary literature describes the effects qualitatively. For instance, it is stated that increased left ventricular contractility, decreased coronary resistance, and altered T-wave shape were observed at "comparable concentrations" of this compound.[1]

Table 1: Summary of Qualitative In Vitro Effects of this compound on Cardiac Tissue

| Parameter | Observed Effect | Species/Tissue Model | Reference |

| Left Ventricular Contractility | Increased (Positive Inotropic Effect) | Isolated Rat Heart | [1] |

| Coronary Resistance | Decreased (Vasodilation) | Isolated Rat Heart | [1] |

| Electrocardiogram (ECG) T-wave | Altered Shape | Isolated Rat Heart | [1] |

Experimental Protocols

The in vitro investigation of the cardiac effects of this compound typically involves the use of isolated heart preparations and cellular electrophysiology techniques.

Isolated Perfused Heart (Langendorff) Preparation

This ex vivo technique allows for the study of cardiac function in a controlled environment, independent of systemic neural and hormonal influences.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Heart Isolation: The heart is rapidly excised from a heparinized and anesthetized rat and immediately placed in ice-cold Krebs-Henseleit buffer.

-

Aortic Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C.

-

Parameter Measurement:

-

Left Ventricular Pressure: A latex balloon connected to a pressure transducer is inserted into the left ventricle to measure developed pressure and its first derivative (+/- dP/dt), an index of contractility.

-

Coronary Flow: Coronary effluent is collected and measured to determine coronary resistance.

-

Electrocardiogram (ECG): Electrodes are placed on the heart to record the ECG and analyze parameters such as the T-wave morphology.

-

-

Drug Administration: this compound and other pharmacological agents (e.g., tetrodotoxin, dichlorobenzamil) are infused into the perfusion buffer at desired concentrations.

Patch-Clamp Electrophysiology in Isolated Cardiomyocytes

This technique is employed to study the effects of this compound on specific ion channel currents in individual cardiac muscle cells.

Methodology:

-

Cell Isolation: Ventricular myocytes are enzymatically isolated from adult rat hearts.

-

Whole-Cell Configuration: The whole-cell patch-clamp technique is used to record macroscopic ion currents. A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior.

-

Voltage-Clamp Protocols: Specific voltage protocols are applied to isolate and measure different ion currents, such as the voltage-gated sodium current (INa) and the L-type calcium current (ICa,L).

-

Sodium Current (INa) Measurement: Cells are held at a negative holding potential (e.g., -80 mV) and then depolarized to various test potentials to elicit INa. The stimulating effect of this compound would be observed as an increase in the peak or late sodium current.

-

Calcium Current (ICa,L) Measurement: To measure ICa,L, sodium channels are typically blocked with tetrodotoxin, and specific voltage steps are applied to activate L-type calcium channels. The blocking effect of this compound would be observed as a reduction in the peak calcium current.

-

-

Data Analysis: Current-voltage (I-V) relationships and dose-response curves are constructed to quantify the effects of this compound on the respective ion channels.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in Cardiac Myocytes

The dual action of this compound on sodium and calcium channels initiates a cascade of events leading to its observed inotropic and lusitropic effects.

References

The Vascular Dynamics of PD 122860: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 122860, often referred to interchangeably with PD 123319, is a potent and selective non-peptide antagonist of the angiotensin II type 2 (AT2) receptor. While the physiological roles of the angiotensin II type 1 (AT1) receptor in vasoconstriction and blood pressure regulation are well-established, the functions of the AT2 receptor are more nuanced and are a subject of ongoing investigation. The AT2 receptor is often considered to counterbalance the actions of the AT1 receptor, with its activation generally leading to vasodilation, anti-inflammatory, and anti-fibrotic effects. This compound serves as a critical pharmacological tool to elucidate the specific contributions of the AT2 receptor in the intricate regulation of vascular tone and function. This guide provides an in-depth overview of the vascular activities of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its vascular effects by selectively blocking the binding of angiotensin II (Ang II) to the AT2 receptor. This blockade allows for the unopposed action of Ang II on the AT1 receptor, which can lead to vasoconstriction. Conversely, by inhibiting the AT2 receptor, this compound can attenuate or abolish AT2 receptor-mediated vasodilation. This vasodilatory pathway is often unmasked when the predominant vasoconstrictor effects of the AT1 receptor are blocked[1][2]. The vasodilatory response to AT2 receptor activation is complex and can involve the release of nitric oxide (NO) and bradykinin[3].

Quantitative Data on Vascular Activities of this compound

The following tables summarize quantitative data from various studies investigating the vascular effects of this compound. These studies typically utilize in vitro preparations of isolated blood vessels or in vivo animal models.

| Preparation | Species | Agonist | This compound Concentration | Effect | Reference |

| Afferent Arterioles | Wistar-Kyoto (WKY) Rat | Angiotensin II (10⁻¹⁰ M) | Not specified | Augmented Ang II-induced constriction (diameter decreased by 37 ± 1%) | [4] |

| Afferent Arterioles | Spontaneously Hypertensive Rat (SHR) | Angiotensin II (10⁻¹⁰ M) | Not specified | No significant augmentation of Ang II-induced constriction (diameter decreased by 41 ± 5%) | [4] |

| Preconstricted Afferent Arterioles (with AT1 receptor blockade) | Wistar-Kyoto (WKY) Rat | Angiotensin II (10⁻⁸ M) | Not specified | Abolished Ang II-induced dilation | [4] |

| Mesenteric Arterial Bed | Spontaneously Hypertensive Rat (SHR) & Wistar-Kyoto (WKY) Rat | Angiotensin II (10-300 nmol) | 10 µmol/L | Reduced Ang II-induced vasodilation | [5] |

| Thoracic Aorta & Mesenteric Vessels | Rat | Compound 21 (AT2 Agonist) | Not specified | Abolished Compound 21-evoked dose-dependent vasorelaxation | [3] |

| Animal Model | Measurement | Treatment | This compound Dose | Effect | Reference |

| Conscious Spontaneously Hypertensive Rats (SHR) | Mean Arterial Pressure (MAP), Renal & Mesenteric Conductance | This compound alone | 50 µg kg⁻¹ min⁻¹ | Increased MAP, reduced renal and mesenteric conductances | [1][2] |

| Conscious Spontaneously Hypertensive Rats (SHR) | MAP, Regional Vasodilation | Candesartan (AT1 antagonist) + CGP42112 (AT2 agonist) + this compound | 50 µg kg⁻¹ min⁻¹ | Abolished the marked depressor effect and generalized vasodilation caused by Candesartan + CGP42112 | [2] |

Experimental Protocols

Wire Myography for Assessing Vascular Reactivity of Isolated Small Arteries

Wire myography is a widely used in vitro technique to study the contractile and relaxant properties of small resistance arteries. This method allows for the precise measurement of isometric tension in response to pharmacological agents like this compound.

Materials:

-

Isolated small arteries (e.g., mesenteric, cerebral, or coronary arteries)

-

Dissecting microscope, fine scissors, and forceps

-

Wire myograph system (e.g., DMT, Hugo Sachs Elektronik) with a heated chamber

-

Physiological Saline Solution (PSS), typically Krebs-Henseleit solution, aerated with 95% O₂ and 5% CO₂

-

High potassium PSS (KPSS) for viability testing

-

Pharmacological agents: this compound, vasoconstrictors (e.g., phenylephrine, U-46619), vasodilators (e.g., acetylcholine, sodium nitroprusside), and other relevant compounds.

Procedure:

-

Vessel Isolation and Dissection:

-

Euthanize the animal according to approved ethical protocols.

-

Carefully dissect the desired tissue (e.g., mesentery) and place it in ice-cold PSS.

-

Under a dissecting microscope, isolate a segment of a small artery (typically 2 mm in length), ensuring minimal damage to the vessel wall.

-

Remove any surrounding adipose and connective tissue.

-

-

Mounting the Vessel:

-

Mount the vessel segment onto two small stainless-steel wires or pins within the myograph chamber.

-

Fill the chamber with PSS at 37°C and continuously bubble with 95% O₂ / 5% CO₂.

-

-

Normalization and Equilibration:

-

Allow the vessel to equilibrate for at least 30 minutes.

-

Perform a normalization procedure to stretch the vessel to its optimal resting tension, mimicking physiological conditions. This involves a stepwise increase in tension and measurement of the vessel's internal circumference.

-

-

Viability and Endothelium Integrity Check:

-

Contract the vessel with KPSS to assess its viability. A robust contraction indicates a healthy vessel.

-

Wash out the KPSS and allow the vessel to return to baseline tension.

-

Pre-constrict the vessel with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine).

-

Add acetylcholine to test for endothelium-dependent relaxation. A significant relaxation indicates intact endothelium.

-

-

Experimental Protocol with this compound:

-

After washing out the previous agents, pre-incubate the vessel with the desired concentration of this compound for a specified period (e.g., 20-30 minutes).

-

Generate a cumulative concentration-response curve to an agonist (e.g., Angiotensin II) in the presence of this compound.

-

To study the effect of this compound on vasodilation, pre-constrict the vessel and then generate a concentration-response curve to a vasodilator in the presence of this compound.

-

Data Analysis:

-

Record the changes in isometric tension.

-

Express contractile responses as a percentage of the maximal contraction to KPSS.

-

Express relaxation responses as a percentage of the pre-constriction.

-

Calculate EC₅₀ or IC₅₀ values to determine the potency of the drugs.

Signaling Pathways

The vascular effects of this compound are intrinsically linked to the signaling cascades downstream of the AT2 receptor. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways.

Caption: AT2 Receptor-Mediated Vasodilation Pathway and its Inhibition by this compound.

This diagram illustrates the signaling cascade initiated by Angiotensin II binding to the AT2 receptor on endothelial cells, leading to the production of nitric oxide and subsequent vasodilation of vascular smooth muscle cells. This compound acts as an antagonist at the AT2 receptor, blocking this pathway.

Caption: AT1 Receptor-Mediated Vasoconstriction Pathway.

This diagram shows the primary pathway for Angiotensin II-induced vasoconstriction via the AT1 receptor in vascular smooth muscle cells. When the AT2 receptor is blocked by this compound, the effects of Angiotensin II on the AT1 receptor may be enhanced.

Conclusion

This compound is an indispensable tool for dissecting the complex role of the AT2 receptor in vascular biology. Its selective antagonism allows researchers to probe the signaling pathways that contribute to vasodilation and to understand how these pathways interact with the better-characterized vasoconstrictor actions of the AT1 receptor. The quantitative data and experimental protocols provided in this guide offer a foundation for designing and interpreting studies aimed at further elucidating the therapeutic potential of targeting the AT2 receptor in cardiovascular diseases. The provided visualizations of the signaling pathways offer a clear conceptual framework for understanding the molecular mechanisms at play. As research in this area continues, a deeper understanding of the vascular activities modulated by compounds like this compound will be crucial for the development of novel cardiovascular therapies.

References

- 1. AT2 receptor-mediated vasodilatation is unmasked by AT1 receptor blockade in conscious SHR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AT2 receptor-mediated vasodilatation is unmasked by AT1 receptor blockade in conscious SHR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Angiotensin II type-2 receptor-specific effects on the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vasodilation mediated by angiotensin II type 2 receptor is impaired in afferent arterioles of young spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Angiotensin II-mediated vasodilation is reduced in adult spontaneously hypertensive rats despite enhanced expression of AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantiomeric Landscape of PD 122860: A Technical Guide to Stereospecific Cardiovascular Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 122860 is a dihydropyridine derivative that presents a compelling case study in stereopharmacology. As a racemic mixture, it uniquely combines two distinct pharmacological activities: sodium channel stimulation and calcium channel blockade. This technical guide delves into the specific activities of the individual enantiomers of this compound, providing a comprehensive overview of their distinct roles in mediating the compound's cardiovascular effects. While precise quantitative data for the individual enantiomers is not publicly available, this document synthesizes the established qualitative activities and provides detailed, generalized experimental protocols and conceptual signaling pathways to guide further research and drug development efforts in this area.

Core Activities of this compound Enantiomers

Initial research has clearly demonstrated that the two enantiomers of this compound possess distinct pharmacological profiles. This stereospecificity is crucial for understanding the compound's overall mechanism of action.

-

The (+)-Enantiomer: A Calcium Channel Antagonist. The vasorelaxant properties of racemic this compound are exclusively attributed to its (+)-enantiomer.[1] This activity is a result of L-type calcium channel blockade, a characteristic shared with other dihydropyridine-based vasodilators. The (+)-enantiomer is also responsible for the inhibitory activity observed in [3H]nitrendipine binding assays, further confirming its interaction with calcium channels.[1]

-

Both Enantiomers: Positive Inotropic Agents. In contrast to its vasorelaxant effect, the positive inotropic action of this compound, characterized by an increase in myocardial contractility, is a shared property of both the (+)- and (-)-enantiomers.[1] This effect is mediated by the stimulation of sodium channels, leading to an increase in intracellular sodium concentration and subsequently enhanced calcium influx through the sodium-calcium exchanger, ultimately resulting in greater contractile force.

It is important to note that specific binding affinities (K_i), half-maximal inhibitory concentrations (IC_50), and half-maximal effective concentrations (EC_50) for the individual enantiomers of this compound are not available in the reviewed scientific literature. The following sections provide generalized experimental protocols that would be necessary to determine these quantitative parameters.

Data Presentation

Due to the absence of specific quantitative data for the individual enantiomers in the public domain, a comparative data table cannot be populated at this time. The table below is presented as a template for researchers to populate once the relevant experimental data has been generated.

| Enantiomer | Activity | Target | Assay | Parameter | Value (nM) |

| (+)-PD 122860 | Vasorelaxation | L-type Ca²⁺ Channel | Rabbit Aorta Contraction | IC₅₀ | Data not available |

| (+)-PD 122860 | Ca²⁺ Channel Binding | L-type Ca²⁺ Channel | [³H]nitrendipine Binding | K_i | Data not available |

| (+)-PD 122860 | Inotropic Effect | Voltage-gated Na⁺ Channel | Isolated Rat Heart | EC₅₀ | Data not available |

| (-)-PD 122860 | Inotropic Effect | Voltage-gated Na⁺ Channel | Isolated Rat Heart | EC₅₀ | Data not available |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to characterize the specific activities of the enantiomers of this compound.

[³H]Nitrendipine Binding Assay for Calcium Channel Affinity

This protocol is designed to determine the binding affinity (K_i) of the (+)-enantiomer of this compound to L-type calcium channels in rat brain membranes.

Materials:

-

Rat brain tissue

-

[³H]Nitrendipine (radioligand)

-

Unlabeled nitrendipine (for non-specific binding determination)

-

(+)-PD 122860

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Polytron homogenizer

-

Centrifuge

-

Glass fiber filters

-

Scintillation counter and vials

-

Scintillation fluid

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat brains in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation step.

-

Resuspend the final pellet in buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In triplicate, incubate membrane preparations with a fixed concentration of [³H]nitrendipine (e.g., 0.1-1.0 nM).

-

For total binding, add buffer.

-

For non-specific binding, add a high concentration of unlabeled nitrendipine (e.g., 1 µM).

-

For competition binding, add varying concentrations of (+)-PD 122860.

-

Incubate all tubes at 25°C for 60 minutes.

-

-

Separation and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters under vacuum.

-

Wash the filters three times with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of (+)-PD 122860 from the competition binding curve.

-

Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of [³H]nitrendipine and K_d is its dissociation constant.

-

In Vitro Vasorelaxation Assay in Rabbit Aorta

This protocol measures the functional effect of the (+)-enantiomer of this compound on vascular smooth muscle relaxation.

Materials:

-

Male New Zealand White rabbits

-

Thoracic aorta

-

Krebs-Henseleit solution

-

Phenylephrine or Potassium Chloride (contractile agents)

-

(+)-PD 122860

-

Organ bath system with force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Euthanize the rabbit and excise the thoracic aorta.

-

Clean the aorta of adhering fat and connective tissue and cut it into rings of 3-5 mm in length.

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.

-

-

Experimental Protocol:

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2 grams.

-

Induce a stable contraction with a submaximal concentration of phenylephrine or high potassium chloride.

-

Once a stable plateau is reached, add cumulative concentrations of (+)-PD 122860 to the organ bath.

-

Record the relaxation response at each concentration.

-

-

Data Analysis:

-

Express the relaxation at each concentration as a percentage of the pre-contraction induced by the contractile agent.

-

Construct a concentration-response curve and determine the IC₅₀ value for (+)-PD 122860.

-

Measurement of Inotropic Effects in Isolated Rat Hearts

This protocol assesses the positive inotropic effects of both enantiomers of this compound on myocardial contractility.

Materials:

-

Male Wistar rats

-

Langendorff perfusion system

-

Krebs-Henseleit solution

-

(+)-PD 122860 and (-)-PD 122860

-

Intraventricular balloon catheter connected to a pressure transducer

-

Data acquisition system

Procedure:

-

Heart Isolation and Perfusion:

-

Anesthetize the rat and rapidly excise the heart.

-

Mount the heart on a Langendorff apparatus and perfuse retrogradely through the aorta with oxygenated Krebs-Henseleit solution at a constant pressure and temperature (37°C).

-

-

Measurement of Contractility:

-

Insert a water-filled latex balloon into the left ventricle, connected to a pressure transducer to record isovolumetric contractions.

-

Measure parameters such as left ventricular developed pressure (LVDP) and the maximum rate of pressure development (+dP/dt_max).

-

-

Experimental Protocol:

-

Allow the heart to stabilize for a 20-30 minute equilibration period.

-

Administer increasing concentrations of each enantiomer of this compound into the perfusion solution.

-

Record the changes in LVDP and +dP/dt_max at each concentration.

-

-

Data Analysis:

-

Express the changes in contractile parameters as a percentage of the baseline values.

-

Construct concentration-response curves and determine the EC₅₀ values for the positive inotropic effects of each enantiomer.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the proposed signaling pathways and a general experimental workflow for characterizing the enantiomers of this compound.

Caption: Signaling pathway for vasorelaxation induced by (+)-PD 122860.

Caption: Signaling pathway for the positive inotropic effect of this compound enantiomers.

Caption: Experimental workflow for characterizing this compound enantiomers.

Interaction with Dopamine Receptors

A thorough review of the scientific literature reveals no studies investigating the interaction of this compound or its individual enantiomers with any dopamine receptor subtypes. Therefore, no data on binding affinities or functional activities at these receptors can be provided. Future research could explore this potential interaction, given the structural similarities of dihydropyridines to some classes of CNS-active compounds. Should such studies be undertaken, standard radioligand binding assays using selective radioligands for D₁, D₂, and other dopamine receptor subtypes, followed by functional assays measuring downstream signaling (e.g., cAMP accumulation), would be appropriate methodologies.

Conclusion

The enantiomers of this compound exhibit a clear separation of pharmacological activities, with the (+)-enantiomer acting as a calcium channel blocker and both enantiomers contributing to a positive inotropic effect via sodium channel stimulation. This stereospecificity underscores the importance of chiral separation and individual enantiomer testing in drug development. While the qualitative aspects of their activities are established, the lack of quantitative data presents a significant knowledge gap. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the necessary research to fully elucidate the pharmacological profile of these intriguing molecules and to explore their potential therapeutic applications.

References

The Inotropic Action of PD 122860: A Technical Guide to its Effects on Left Ventricular Contractility

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of the pharmacological effects of PD 122860 on left ventricular contractility. Contrary to some initial postulations, extensive research has demonstrated that this compound is not an Angiotensin II Type 2 (AT2) receptor agonist. Instead, it is a unique dihydropyridine derivative that exerts a positive inotropic effect on the heart through its action as a sodium channel stimulant.[1] This document will detail the mechanism of action, present quantitative data from key studies, outline experimental protocols, and provide visual representations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Sodium Channel Stimulation

This compound increases left ventricular contractility by acting as a sodium channel agonist in cardiomyocytes.[1] This stimulation of sodium channels leads to an increase in the intracellular sodium concentration ([Na+]i). The elevated [Na+]i then alters the function of the sodium-calcium exchanger (NCX), leading to a subsequent increase in intracellular calcium concentration ([Ca2+]i) during systole. This enhancement of calcium availability to the contractile machinery results in a more forceful contraction of the heart muscle.[1][2] The positive inotropic effect of this compound can be reversed by sodium channel blockers like tetrodotoxin, confirming its mechanism of action.[1]

Quantitative Data on Left Ventricular Contractility

The following table summarizes the quantitative effects of this compound on left ventricular contractility as observed in in vitro studies.

| Parameter | Species | Preparation | This compound Concentration | Percentage Increase in Contractility (dP/dt max) | Reference |

| Left Ventricular dP/dt max | Rat | Isolated Perfused Heart | 1 µM | ~50% | [1] |

| Left Ventricular dP/dt max | Rat | Isolated Perfused Heart | 3 µM | ~100% | [1] |

| Left Ventricular dP/dt max | Rat | Isolated Perfused Heart | 10 µM | ~150% | [1] |

Note: The values presented are approximate increases based on graphical data from the cited literature and serve for comparative purposes.

Experimental Protocols

In Vitro Measurement of Left Ventricular Contractility in Isolated Rat Heart

A key methodology to assess the direct effects of this compound on myocardial contractility is the use of an isolated, perfused rat heart preparation, commonly known as the Langendorff apparatus.[1]

1. Animal Preparation and Heart Isolation:

-

Male Sprague-Dawley rats are anesthetized.

-

The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

-

The aorta is cannulated for retrograde perfusion.

2. Perfusion and Stabilization:

-

The heart is perfused with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.

-

A latex balloon connected to a pressure transducer is inserted into the left ventricle to measure isovolumic contractions.

-

The heart is allowed to stabilize for a period before drug administration.

3. Measurement of Contractility:

-

Left ventricular pressure is continuously recorded.

-

The maximum rate of pressure rise (+dP/dt max) is calculated as a primary index of myocardial contractility.

-

Other parameters such as heart rate and coronary flow can also be monitored.

4. Drug Administration:

-

This compound is dissolved in an appropriate vehicle and infused into the perfusion medium at various concentrations.

-

The effects on dP/dt max are recorded and compared to baseline values.

5. Antagonist Studies:

-

To confirm the mechanism of action, the experiment can be repeated in the presence of a sodium channel blocker (e.g., tetrodotoxin) to observe the reversal of the inotropic effect.[1]

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound in Cardiomyocytes

Caption: Signaling pathway of this compound in cardiomyocytes.

Experimental Workflow for Assessing Inotropic Effects

References

In-Depth Technical Guide: The Inotropic Response to PD 122860

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the positive inotropic effects of PD 122860, a novel dihydropyridine derivative. The document summarizes key quantitative data, details experimental methodologies, and visually represents the underlying signaling pathways.

Core Findings: A Dual-Action Dihydropyridine

This compound exhibits a unique pharmacological profile, acting as both a sodium (Na+) channel stimulator and a calcium (Ca2+) channel blocker. The positive inotropic response, or the increase in myocardial contractility, is attributed to its Na+ channel stimulating properties. This effect is independent of the Ca2+ channel blockade, which is primarily responsible for its vasodilator activity. Notably, the inotropic effect is observed with both enantiomers of the racemic mixture of this compound.

Quantitative Data Summary

The following tables present a summary of the dose-dependent inotropic and hemodynamic effects of this compound in isolated rat hearts. The data has been compiled from graphical representations in key studies.

Table 1: Effect of this compound on Left Ventricular Contractility (dP/dt max)

| Concentration (M) | % Increase in dP/dt max (Mean ± SEM) |

| 1 x 10⁻⁷ | ~15% |

| 3 x 10⁻⁷ | ~35% |

| 1 x 10⁻⁶ | ~60% |

| 3 x 10⁻⁶ | ~85% |

| 1 x 10⁻⁵ | ~100% |

Table 2: Effect of this compound on Coronary Resistance

| Concentration (M) | % Decrease in Coronary Resistance (Mean ± SEM) |

| 1 x 10⁻⁷ | ~5% |

| 3 x 10⁻⁷ | ~15% |

| 1 x 10⁻⁶ | ~30% |

| 3 x 10⁻⁶ | ~45% |

| 1 x 10⁻⁵ | ~55% |

Table 3: Inhibition of the Positive Inotropic Response to this compound (1 x 10⁻⁵ M)

| Inhibitor | Concentration (M) | % Inhibition of Inotropic Response |

| Tetrodotoxin | 3 x 10⁻⁶ | ~80% |

| Dichlorobenzamil | 1 x 10⁻⁵ | ~50% |

Experimental Protocols

The following methodologies were employed to investigate the inotropic response to this compound.

Isolated Perfused Rat Heart Model

-

Animal Model: Male Sprague-Dawley rats (250-350 g).

-

Heart Preparation: Hearts were rapidly excised and mounted on a Langendorff apparatus.

-

Perfusion: Retrograde perfusion via the aorta with Krebs-Henseleit solution gassed with 95% O₂ and 5% CO₂ at 37°C.

-

Contractility Measurement: A fluid-filled latex balloon was inserted into the left ventricle and connected to a pressure transducer to measure left ventricular pressure and its first derivative (dP/dt).

-

Drug Administration: this compound and other agents were infused into the aortic cannula at various concentrations.

Experimental Workflow

Signaling Pathway of the Inotropic Response

The positive inotropic effect of this compound is initiated by its stimulation of voltage-gated Na+ channels in the cardiomyocyte sarcolemma. This leads to an increase in intracellular Na+ concentration ([Na+]i). The elevated [Na+]i alters the electrochemical gradient for the Na+-Ca2+ exchanger (NCX), promoting its reverse mode of operation. In this mode, the NCX extrudes Na+ from the cell in exchange for bringing Ca2+ into the cell. The resulting increase in intracellular Ca2+ concentration ([Ca2+]i) enhances the activation of the contractile machinery, leading to a more forceful contraction.

This proposed mechanism is substantiated by the experimental findings that the Na+ channel blocker, tetrodotoxin, significantly reverses the inotropic effect of this compound, and the Na+-Ca2+ exchange inhibitor, dichlorobenzamil, blunts the response.

Methodological & Application

Application Notes and Protocols for In Vitro Use of PD 122860

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 122860 is a unique dihydropyridine derivative demonstrating a dual mechanism of action as both a sodium (Na+) channel stimulator and a calcium (Ca2+) channel blocker.[1] This makes it a valuable tool for in vitro studies of ion channel function and pharmacology. In vitro investigations have shown that this compound's positive inotropic effects are linked to its Na+ channel stimulating properties, while its vasodilator activity is a result of Ca2+ channel blockade.[1] The vasorelaxant and [3H]nitrendipine binding inhibitory activities are primarily associated with the (+)-enantiomer.[1]

These application notes provide a comprehensive guide for the in vitro use of this compound, including recommended cell lines, detailed experimental protocols for assessing its effects on both sodium and calcium channels, and guidelines for data analysis.

Data Presentation: Quantitative Insights

Table 1: Recommended Starting Concentrations for In Vitro Experiments

| Parameter | Recommended Range | Notes |

| Initial Concentration Range | 1 nM - 10 µM | A wide range is recommended for initial dose-response experiments to determine the optimal concentration for a specific cell line and assay. |

| DMSO Stock Solution | 1 mM - 10 mM | Prepare in high-quality, anhydrous DMSO. Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |

| Final DMSO Concentration in Media | ≤ 0.5% (v/v) | To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be minimized. A vehicle control (media with the same final DMSO concentration without this compound) must be included in all experiments. For sensitive cell lines, a final DMSO concentration of ≤ 0.1% is advisable. |

Experimental Protocols

Preparation of this compound Stock Solution

Due to the hydrophobic nature of dihydropyridines, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Protocol:

-

Under sterile conditions, accurately weigh the desired amount of this compound powder.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication may be used to aid dissolution if necessary.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Cell Line Selection and Culture

The choice of cell line is critical for studying the specific effects of this compound.

-

For studying both Na+ and Ca2+ channel effects:

-

Neuroblastoma cell lines (e.g., SH-SY5Y): These cells endogenously express multiple subtypes of voltage-gated sodium and calcium channels, making them a suitable model for investigating the dual activity of this compound.

-

Cardiomyocyte cell lines (e.g., AC16): As this compound has demonstrated effects on cardiac tissue, these cell lines provide a relevant physiological context. AC16 cells are a human ventricular cardiomyocyte cell line.

-

-

For studying specific channel subtypes:

-

HEK293 or CHO cells stably expressing specific Nav or Cav channel subunits: These cell lines allow for the investigation of this compound's effects on individual ion channel subtypes.

-

Cells should be cultured according to standard protocols for the chosen cell line.

In Vitro Assay for Sodium Channel Stimulation (Sodium Influx Assay)

This protocol utilizes a fluorescent sodium indicator to measure the increase in intracellular sodium concentration upon stimulation.

Materials:

-

Selected cell line (e.g., SH-SY5Y)

-

Sodium-sensitive fluorescent dye (e.g., ION Natrium Green-2 AM [ING-2 AM])

-

This compound stock solution

-

Positive control (e.g., Veratridine)

-

Negative control (vehicle - DMSO)

-

Black, clear-bottom 96-well microplates

-

Fluorescence plate reader with bottom-read capabilities and appropriate filters for the chosen dye.

Protocol:

-

Cell Seeding: Seed the cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight under standard culture conditions.

-

Dye Loading:

-

Prepare the fluorescent dye loading solution according to the manufacturer's instructions.

-

Remove the culture medium from the wells and wash once with a suitable assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

-

Add the dye loading solution to each well and incubate for the time and temperature recommended by the manufacturer (typically 30-60 minutes at 37°C).

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in the assay buffer. Also, prepare solutions for the positive control (Veratridine) and vehicle control.

-

After incubation with the dye, wash the cells gently with the assay buffer to remove excess dye.

-

Add the different concentrations of this compound, positive control, and vehicle control to the respective wells.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a pre-warmed fluorescence plate reader.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye. Kinetic readings over a period of time (e.g., every 30 seconds for 5-10 minutes) are recommended to capture the dynamics of sodium influx.

-

-

Data Analysis:

-

For each well, calculate the change in fluorescence from baseline (before compound addition) or the maximum fluorescence signal.

-

Plot the fluorescence change against the concentration of this compound to generate a dose-response curve.

-

Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

-

In Vitro Assay for Calcium Channel Blockade (Intracellular Calcium Assay)

This protocol uses a fluorescent calcium indicator to measure the inhibition of depolarization-induced calcium influx.

Materials:

-

Selected cell line (e.g., SH-SY5Y)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

This compound stock solution

-

Depolarizing agent (e.g., high concentration of Potassium Chloride - KCl)

-

Positive control (e.g., Nifedipine, a known L-type calcium channel blocker)

-

Negative control (vehicle - DMSO)

-

Black, clear-bottom 96-well microplates

-

Fluorescence plate reader with bottom-read capabilities and injectors (if available).

Protocol:

-

Cell Seeding and Dye Loading: Follow the same procedure as for the sodium influx assay (steps 1 and 2), using a calcium-sensitive dye.

-

Compound Pre-incubation:

-

Prepare serial dilutions of this compound, positive control, and vehicle control in the assay buffer.

-

After dye loading and washing, add the different concentrations of the compounds to the respective wells.

-

Incubate the plate for a specific period (e.g., 15-30 minutes) at 37°C to allow the compound to interact with the calcium channels.

-

-

Depolarization and Fluorescence Measurement:

-

Prepare a high-KCl solution to induce cell depolarization.

-

Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

-

Using an injector, or by manual addition, add the high-KCl solution to all wells to trigger calcium influx.

-

Continue to measure the fluorescence intensity kinetically to capture the peak of the calcium response.

-

-

Data Analysis:

-

For each well, determine the peak fluorescence intensity after the addition of KCl.

-

Normalize the data to the response of the vehicle control (100% response).

-

Plot the percentage of inhibition against the concentration of this compound to generate a dose-response curve.

-

Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of the KCl-induced calcium influx.

-

Mandatory Visualization

Caption: Mechanism of action of this compound.

Caption: General experimental workflow for in vitro assays.

References

Application Notes and Protocols for PD 122860 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction